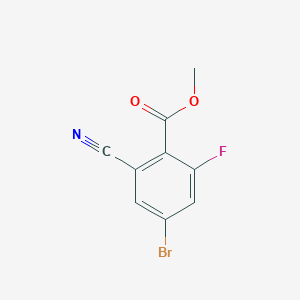

Methyl 4-bromo-2-cyano-6-fluorobenzoate

説明

特性

IUPAC Name |

methyl 4-bromo-2-cyano-6-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO2/c1-14-9(13)8-5(4-12)2-6(10)3-7(8)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSEXZHLXIAVOLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1F)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Step 1: Bromination of 4-fluorobenzoic acid derivatives

- Method: Bromination is achieved via electrophilic aromatic substitution, often using bromine or N-bromosuccinimide (NBS) under controlled conditions.

- Reaction Conditions: Typically performed at low temperatures (0–5°C) to control regioselectivity and prevent over-bromination.

- Outcome: Selective bromination at the para-position relative to fluorine, yielding 4-bromo-2-fluorobenzoic acid or its methyl ester.

Step 2: Conversion to methyl ester

- Method: Esterification using diazomethane or methylation with methyl iodide in the presence of base or acid catalysts.

- Research Data: As per a synthesis report, (trimethylsilyl)diazomethane can efficiently methylate the acid to produce methyl 4-bromo-2-fluorobenzoate with high yield.

Step 3: Cyanation to introduce nitrile group

- Method: Nucleophilic substitution of iodine or other halogens with cyanide sources such as cuprous cyanide or zinc cyanide.

-

- Solvent: N-methylpyrrolidone (NMP) or N,N-dimethylformamide (DMF).

- Temperature: 60–120°C.

- Molar Ratio: Cyanide in excess (e.g., 1.5 equivalents relative to the halogenated intermediate).

- Catalyst: Copper(I) cyanide or zinc cyanide enhances the nucleophilic substitution efficiency.

-

- A patent describes the use of cuprous cyanide at 80°C for 5 hours, yielding methyl 4-bromo-2-cyano-5-fluorobenzoate with yields over 90%.

- The process involves initial halogenation, esterification, and then cyanation, with purification via column chromatography.

Direct Synthesis from 4-Bromo-2-fluorobenzoic Acid

- Method: Starting from 4-bromo-2-fluorobenzoic acid, methylation to methyl ester, followed by direct cyanation at the halogen site.

- Research Data:

- Using (trimethylsilyl)diazomethane for methylation in THF/methanol at 0°C to room temperature yields methyl 4-bromo-2-fluorobenzoate quantitatively.

- Cyanation performed in DMF or NMP at elevated temperatures (60–120°C) with cuprous cyanide results in high yields of methyl 4-bromo-2-cyano-5-fluorobenzoate.

Data Table 1: Summary of Preparation Methods

Synthesis via Diazomethane and Cyanide Intermediates

- Diazomethane reacts efficiently with 4-bromo-2-fluorobenzoic acid to produce methyl ester with high purity and yield.

- Subsequent nucleophilic substitution with cuprous cyanide in polar aprotic solvents like DMF at moderate temperatures yields the nitrile derivative.

- High selectivity and yield.

- Mild reaction conditions.

- Suitable for scale-up.

Notable Experimental Conditions and Data

| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Bromination | Bromine/NBS | Acetic acid or DCM | 0–5°C | 1–2 hours | ~85–90% | Controlled regioselectivity |

| Esterification | Diazomethane | Methanol | 0°C–RT | 1 hour | Quantitative | Fast and clean |

| Cyanation | Cuprous cyanide | NMP or DMF | 60–120°C | 2–10 hours | >90% | Excess cyanide improves yield |

化学反応の分析

Types of Reactions

Methyl 4-bromo-2-cyano-6-fluorobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Aqueous sodium hydroxide or hydrochloric acid for hydrolysis.

Major Products Formed

Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.

Reduction: Formation of 4-amino-2-cyano-6-fluorobenzoate.

Oxidation: Formation of 4-bromo-2-cyano-6-fluorobenzoic acid.

科学的研究の応用

Methyl 4-bromo-2-cyano-6-fluorobenzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

作用機序

The mechanism of action of methyl 4-bromo-2-cyano-6-fluorobenzoate depends on its specific application. In biochemical assays, it may act as a ligand binding to specific proteins or enzymes, modulating their activity. In pharmacological studies, it may interact with cellular targets, influencing signaling pathways and cellular responses.

類似化合物との比較

Structural and Physicochemical Properties

Reactivity and Functional Group Influence

- Cyano (-CN) vs. Hydroxy (-OH)/Methoxy (-OCH₃): The electron-withdrawing cyano group in the reference compound enhances electrophilic aromatic substitution (EAS) reactivity at the para position compared to electron-donating -OH or -OCH₃ groups in analogs .

- Fluorine Position: Fluorine at position 6 (reference compound) vs.

- Ester Group: Ethyl esters (e.g., Ethyl 2-bromo-6-cyano-4-(difluoromethyl)benzoate) exhibit slower hydrolysis rates than methyl esters, affecting metabolic stability in drug design .

Research Implications

- Drug Development: The reference compound’s cyano and fluorine substituents make it a candidate for kinase inhibitors, while analogs with -OCH₃ or -OH groups may suit antioxidant or anti-inflammatory scaffolds .

- Material Science : Fluorinated analogs are promising for liquid crystal or polymer applications due to their dipolar characteristics .

生物活性

Methyl 4-bromo-2-cyano-6-fluorobenzoate is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a bromine atom, a cyano group, and a fluorine atom attached to a benzoate framework, enhances its reactivity and interaction capabilities with biological targets. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, case studies, and relevant research findings.

Molecular Formula : C₉H₆BrFNO₂

Molecular Weight : 258.04 g/mol

CAS Number : 1805595-96-3

| Property | Value |

|---|---|

| Solubility | Varies by solvent |

| Storage Conditions | Store at room temperature |

| Stability | Stable under recommended conditions |

The biological activity of methyl 4-bromo-2-cyano-6-fluorobenzoate primarily involves its role as a ligand in biochemical assays. It can interact with specific proteins or enzymes, modulating their activity. The presence of both cyano and fluorine substituents imparts distinct electronic properties, which may influence its binding affinity and selectivity towards various biological targets .

Antimicrobial Properties

A study evaluated the antimicrobial activity of synthesized derivatives of methyl 4-bromo-2-cyano-6-fluorobenzoate against various bacterial strains. The results indicated an IC₅₀ value in the low micromolar range for several derivatives, suggesting significant potential as antimicrobial agents. This indicates that modifications to the compound's structure can enhance its efficacy against microbial pathogens .

Cytotoxicity Assays

In vitro assays conducted on cancer cell lines revealed that specific modifications to the compound's structure could lead to enhanced cytotoxicity. For example, derivatives with electron-withdrawing groups exhibited increased potency against MCF-7 breast cancer cells. These findings suggest that structural variations can significantly impact the biological activity of methyl 4-bromo-2-cyano-6-fluorobenzoate and its derivatives .

Case Studies

- Antimicrobial Screening : A series of derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The study found that certain modifications led to improved antimicrobial activity compared to standard antibiotics.

- Cytotoxicity Studies : Research focused on the effects of methyl 4-bromo-2-cyano-6-fluorobenzoate on various cancer cell lines, showing promising results in reducing cell viability at low concentrations.

Synthesis Methods

The synthesis of methyl 4-bromo-2-cyano-6-fluorobenzoate typically involves several steps:

- Bromination : Starting from appropriate benzoic acid derivatives, bromination is performed using bromine or brominating agents.

- Cyanation : The introduction of the cyano group is achieved through nucleophilic substitution reactions.

- Fluorination : The fluorine atom can be introduced via electrophilic fluorination techniques.

Recent advancements in synthetic strategies focus on optimizing yields and minimizing environmental impact while ensuring the compound's integrity for biological testing.

Research Findings Summary Table

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Low micromolar IC₅₀ values against bacteria |

| Cytotoxicity | Enhanced potency against MCF-7 cells |

| Mechanism | Ligand interactions with proteins |

Q & A

Q. What are the standard synthetic routes for Methyl 4-bromo-2-cyano-6-fluorobenzoate, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves sequential functionalization of the benzoate scaffold. A common approach is:

Bromination/Fluorination : Introduce bromine and fluorine groups via electrophilic aromatic substitution under controlled temperature (0–5°C) to minimize side reactions .

Cyanide Introduction : Utilize nucleophilic substitution (e.g., KCN/CuCN) at the 2-position, requiring anhydrous conditions and inert atmosphere to prevent hydrolysis .

Esterification : Methylation of the carboxylic acid precursor using methanol/H₂SO₄ or dimethyl sulfate .

Key Factors :

- Temperature control prevents decomposition of labile groups (e.g., cyano).

- Catalyst choice (e.g., CuCN for cyano insertion) affects regioselectivity .

Yield Optimization : Use HPLC to monitor intermediates; typical yields range from 40–65% depending on purification (e.g., column chromatography vs. recrystallization) .

Q. What analytical techniques are recommended for characterizing Methyl 4-bromo-2-cyano-6-fluorobenzoate?

Methodological Answer:

Q. How does solubility and stability of Methyl 4-bromo-2-cyano-6-fluorobenzoate impact experimental design?

Methodological Answer:

- Solubility :

- Stability :

Advanced Research Questions

Q. How do competing reactivities of bromo, cyano, and fluoro substituents affect cross-coupling reactions?

Methodological Answer:

- Bromo Group : Most reactive in Suzuki-Miyaura couplings (Pd catalysts). Prioritize this site for aryl-aryl bond formation .

- Cyano Group : Can undergo hydrolysis to carboxylates under basic conditions, complicating coupling reactions. Use mild bases (e.g., K₂CO₃) and short reaction times .

- Fluoro Group : Electron-withdrawing effect deactivates the ring, slowing nucleophilic attacks. Optimize by increasing catalyst loading (e.g., 10 mol% Pd) .

Conflict Mitigation : Sequential protection (e.g., silyl protection for cyano) enables selective functionalization .

Q. What strategies improve regioselectivity in synthesizing derivatives of Methyl 4-bromo-2-cyano-6-fluorobenzoate?

Methodological Answer:

- Directed Ortho-Metalation (DoM) : Use LDA/TMP to deprotonate positions adjacent to electron-withdrawing groups (e.g., cyano), enabling directed functionalization .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict reactive sites by analyzing Fukui indices for electrophilic/nucleophilic attacks .

- Microwave-Assisted Synthesis : Enhances regioselectivity in SNAr reactions by reducing side pathways (e.g., 100°C, 30 min vs. 24h conventional heating) .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

Methodological Answer:

Q. What in vitro assays are suitable for evaluating biological activity of derivatives?

Methodological Answer:

- Enzyme Inhibition : Screen against kinases or esterases using fluorogenic substrates (e.g., 4-methylumbelliferyl esters) .

- Cellular Uptake : Radiolabel the bromo group (⁷⁷Br) or use fluorescent tags to track intracellular distribution .

- SAR Studies : Systematically modify substituents (e.g., replace Br with Cl) and correlate with IC₅₀ values using regression models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。